(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
Description
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a fluorine atom at the para position of the aromatic ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of compounds targeting neurological and cardiovascular diseases. The hydrochloride salt form (CAS 1314324-00-9) is widely used due to enhanced stability and solubility . Its stereochemistry and fluorine substitution influence both synthetic pathways and biological interactions, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYFDGYGRFJTKJ-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150434 | |
| Record name | 4-Fluorotranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113516-71-5 | |
| Record name | 4-Fluorotranylcypromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113516715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorotranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a fluorophenyl-substituted alkene, followed by amination. One common method involves the use of a diazo compound and a transition metal catalyst to form the cyclopropane ring. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium or copper-based catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorophenyl ketones, while reduction can produce fluorophenyl alcohols or amines.
Scientific Research Applications
Organic Synthesis
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions, making it a versatile building block in organic chemistry .
Pharmacological Research
The compound has been investigated for its potential therapeutic effects, particularly in:
- Neurological Disorders : Research indicates that it may interact with specific receptors or enzymes involved in neurological pathways, suggesting potential applications in treating conditions like depression or anxiety .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antibacterial and antiviral properties, indicating its potential as a lead compound in drug development .
Biological Mechanisms
The mechanism of action for this compound involves its interaction with biological targets. The fluorophenyl group enhances binding affinity to certain receptors, while the cyclopropane ring contributes to structural rigidity, which may improve therapeutic efficacy .
Table 1: Summary of Key Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurological Effects | Demonstrated potential antidepressant activity through receptor modulation. |
| Study B | Antimicrobial Properties | Showed effectiveness against specific bacterial strains; further studies needed for mechanism elucidation. |
| Study C | Synthetic Applications | Highlighted as an intermediate for synthesizing complex pharmaceuticals with improved yields. |
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features, molecular formulas, and physical properties of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine and its analogues:
Key Observations:
- Fluorine vs. Chlorine Substitution : The 3-chloro-4-fluoro analogue (MW 185.63 g/mol) has a higher molecular weight compared to the 4-fluoro derivative (MW 151.18 g/mol), impacting solubility and steric interactions .
- Di- vs. Mono-Fluorination: The 3,4-difluoro derivative (MW 169.17 g/mol) is essential for ticagrelor’s antiplatelet activity, where dual fluorine atoms enhance metabolic stability and receptor binding .
Biological Activity
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropylamine derivative characterized by a cyclopropane ring substituted with a 4-fluorophenyl group. Its unique stereochemistry and structural properties suggest significant potential in pharmacological applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, receptor interactions, and comparative studies with similar compounds.
- Molecular Formula : C9H10FN
- Molecular Weight : 155.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. The fluorophenyl group enhances binding affinity and selectivity towards serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control. This compound's structural rigidity provided by the cyclopropane ring may also contribute to its pharmacological profile by stabilizing the interaction with target receptors.
Pharmacological Activities
Research indicates that this compound exhibits notable pharmacological activities:
- 5-HT2C Receptor Agonism : This compound has been shown to act as an agonist at the 5-HT2C receptor. In comparative studies, it demonstrated an effective concentration (EC50) of approximately 4.7 nM, indicating strong potency and selectivity over other serotonin receptor subtypes .
- Potential Therapeutic Applications : Given its activity at serotonin receptors, this compound may have applications in treating conditions such as depression, anxiety disorders, and obesity due to its appetite-suppressing effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine | Structure | Chlorine substitution; altered receptor affinity |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | Structure | Enhanced biological activity due to additional fluorine |
| (1R,2S)-2-(phenyl)cyclopropanamine | Structure | Baseline for comparing fluorinated derivatives |
This table illustrates how variations in substituents can influence biological activity and receptor selectivity.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- In Vivo Studies : Animal models demonstrated that administration of this compound led to significant reductions in food intake and body weight in diet-induced obesity models.
- In Vitro Binding Studies : Radiolabeled ligand binding assays confirmed high affinity for 5-HT2C receptors compared to other subtypes, supporting its potential as a targeted therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
